molecular formula C2H4N4S2 B1306208 1,2,4,5-Tetrazinane-3,6-dithione CAS No. 36239-33-5

1,2,4,5-Tetrazinane-3,6-dithione

Cat. No.: B1306208
CAS No.: 36239-33-5
M. Wt: 148.22 g/mol
InChI Key: HHSAQSIIYVKIOL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazinane-3,6-dithione is a heterocyclic compound with the molecular formula C₂H₄N₄S₂ and a molecular weight of 148.21 g/mol This compound is characterized by a six-membered ring containing four nitrogen atoms and two sulfur atoms

Chemical Reactions Analysis

1,2,4,5-Tetrazinane-3,6-dithione undergoes various chemical reactions, including:

Major products formed from these reactions include functionalized pyridazines and other heterocycles .

Properties

IUPAC Name

1,2,4,5-tetrazinane-3,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAQSIIYVKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383650
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36239-33-5
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazinane-3,6-dithione

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